9,10-Dibromooctadecanoic acid
Description
Properties
IUPAC Name |
9,10-dibromooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34Br2O2/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17H,2-15H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHXSKUOVZUHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275840 | |
| Record name | 9,10-dibromooctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19117-94-3, 18485-62-6 | |
| Record name | 9,10-Dibromostearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019117943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC176176 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-dibromooctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of 9,10 Dibromooctadecanoic Acid
Established Synthetic Pathways for 9,10-Dibromooctadecanoic Acid
The synthesis of this compound is fundamentally achieved through the electrophilic addition of bromine across the carbon-carbon double bond of oleic acid. This reaction is a cornerstone of alkene chemistry and serves as a classic method for the halogenation of unsaturated fatty acids.
Conventional Bromination Methods of Unsaturated Fatty Acids
The most conventional method for synthesizing this compound involves the direct reaction of oleic acid with molecular bromine (Br₂). libretexts.orgyoutube.com Oleic acid, an unsaturated fatty acid, features a single double bond between the ninth and tenth carbon atoms. This π-bond acts as a nucleophile, initiating an attack on the electrophilic bromine molecule. mytutor.co.uk
The reaction is typically performed in an inert organic solvent, such as tetrachloromethane (CCl₄) or dichloromethane, to dissolve the nonpolar fatty acid. masterorganicchemistry.commasterorganicchemistry.com The progress of the reaction can be visually monitored; the characteristic reddish-brown color of the bromine solution fades as the bromine is consumed, resulting in the formation of the colorless dibrominated product. mytutor.co.uk This decoloration serves as a common qualitative test for the presence of unsaturation in fats and oils. youtube.com
The underlying mechanism is an electrophilic addition. As the bromine molecule approaches the electron-rich double bond of the alkene, a dipole is induced in the Br-Br bond. libretexts.org The π electrons from the alkene attack the partially positive bromine atom, leading to the formation of a cyclic bromonium ion intermediate and the displacement of a bromide ion (Br⁻). libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This three-membered ring intermediate is then attacked by the bromide ion, opening the ring to form the vicinal dibromide. masterorganicchemistry.com
Stereochemical Considerations in Synthesis (e.g., threo isomers)
The bromination of alkenes is a stereospecific reaction, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. The reaction proceeds via an anti-addition mechanism. masterorganicchemistry.com This is a direct consequence of the reaction mechanism involving the cyclic bromonium ion intermediate.
The bromide ion (Br⁻) attacks one of the carbon atoms of the bromonium ion from the face opposite to the bridging bromine atom in a manner analogous to an Sₙ2 reaction. masterorganicchemistry.com This backside attack forces the two bromine atoms to add to opposite sides of the original double bond plane. masterorganicchemistry.com
Oleic acid is the cis isomer of octadec-9-enoic acid. The anti-addition of bromine to a cis-alkene results in the formation of a racemic mixture of enantiomers known as the threo diastereomer. Specifically, the bromination of cis-oleic acid yields a 1:1 mixture of (9R, 10R)-9,10-dibromooctadecanoic acid and (9S, 10S)-9,10-dibromooctadecanoic acid. Conversely, the anti-addition of bromine to elaidic acid (trans-octadec-9-enoic acid) would produce the erythro diastereomer, which is a meso compound.
The terms erythro and threo are used to describe the relative configuration of two adjacent stereocenters. In a Fischer projection, the threo isomer has similar functional groups on opposite sides of the carbon backbone, whereas the erythro isomer has them on the same side.
| Starting Material (Isomer) | Mechanism | Product Stereochemistry | Resulting Isomer(s) |
|---|---|---|---|
| Oleic Acid (cis) | Anti-addition | threo | Racemic Mixture ((9R,10R) and (9S,10S)) |
| Elaidic Acid (trans) | Anti-addition | erythro | Meso Compound ((9R,10S)) |
Green Chemistry Approaches in this compound Synthesis
In response to the environmental and safety hazards associated with traditional bromination methods, which often use toxic solvents and hazardous reagents like molecular bromine, green chemistry principles have been applied to develop more sustainable synthetic routes. acsgcipr.orgwordpress.com
Catalytic Systems for Sustainable Production
A key green strategy is the avoidance of elemental bromine by generating the brominating agent in situ from safer, more stable precursors. beyondbenign.org This approach eliminates the risks associated with transporting and handling highly corrosive and toxic liquid bromine. wordpress.com
One sustainable method involves the oxidation of bromide salts, such as sodium bromide (NaBr), using a less hazardous oxidizing agent. gctlc.org Systems employing sodium bromide in combination with oxidants like sodium perborate (B1237305) or oxone under acidic conditions can efficiently produce bromine for the electrophilic addition to alkenes. gctlc.orgresearchgate.net These reactions can often be performed in greener solvents like acetic acid or even under solvent-free conditions, significantly reducing the environmental impact. gctlc.org The use of ionic liquids as reaction media has also been explored for halogenation reactions, offering potential benefits in terms of recyclability and reduced volatility. rsc.orgmdpi.comnih.gov Furthermore, mechanochemical approaches, such as ball milling, enable solvent- and catalyst-free bromofunctionalization of olefins using N-bromoimide reagents, representing a significant advancement in sustainable synthesis. rsc.org
| Method | Bromine Source | Typical Solvents | Key Green Advantages |
|---|---|---|---|
| Conventional | Molecular Bromine (Br₂) | CCl₄, CH₂Cl₂ | None |
| In-situ Generation | NaBr + Oxidant (e.g., Oxone) | Acetic Acid, Water | Avoids handling of liquid Br₂, uses safer reagents. beyondbenign.orggctlc.org |
| Mechanochemical | N-Bromosuccinimide (NBS) | Solvent-free | Eliminates bulk solvents, high efficiency. rsc.org |
Energy-Efficient Synthetic Methodologies (e.g., Microwave-Assisted)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for promoting green chemistry by improving energy efficiency. nih.gov Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform rise in temperature. nih.gov This technique can dramatically reduce reaction times, often from hours to minutes, and increase product yields compared to conventional heating methods. nih.gov The application of microwave energy to the bromination of oleic acid can provide a more energy-efficient pathway to this compound, aligning with the principles of sustainable chemical production. mdpi.com
Biocatalytic and Chemoenzymatic Synthesis of Related Fatty Acid Derivatives
While the direct biocatalytic synthesis of this compound is not widely established, enzymes are extensively used to produce a variety of related, functionalized fatty acid derivatives from oleic acid. These methods offer high selectivity and operate under mild, environmentally benign conditions.
Peroxidase-Mediated Halogenation: Heme peroxidases, such as eosinophil peroxidase and myeloperoxidase, can catalyze the oxidation of bromide ions in the presence of hydrogen peroxide to generate hypobromous acid (HOBr). nih.gov This reactive bromine species can then react with unsaturated fatty acids like oleic acid to form bromohydrins (e.g., 9-bromo-10-hydroxyoctadecanoic acid and 10-bromo-9-hydroxyoctadecanoic acid). nih.gov This represents a biocatalytic pathway for the introduction of bromine and a hydroxyl group across the double bond. mdpi.comtaylorfrancis.comnih.gov
Cytochrome P450-Catalyzed Oxidations: Cytochrome P450 (CYP) enzymes are a versatile class of monooxygenases that can catalyze the oxidation of fatty acids. wikipedia.orgfrontiersin.org Specific CYP isoforms are capable of hydroxylating oleic acid at the ω and ω-1 positions or catalyzing its epoxidation to form 9,10-epoxyoctadecanoic acid. nih.govpnas.orgmdpi.com These reactions introduce oxygenated functionalities at or near the site of unsaturation, creating valuable derivatives.
Lipase-Catalyzed Transformations: Lipases are widely employed in chemoenzymatic synthesis for their ability to catalyze reactions such as esterification, transesterification, and acidolysis with high selectivity. scielo.br Immobilized lipases from sources like Rhizomucor miehei or Candida antarctica are used to synthesize various oleic acid esters or to modify the fatty acid composition of triglycerides through acidolysis with oleic acid. acs.orgnih.govresearchgate.netresearchgate.net These processes are central to the food, pharmaceutical, and cosmetic industries for producing structured lipids and fatty acid derivatives under mild, solvent-free, or green solvent conditions. scielo.br
In vitro Production of Precursors and Analogues (e.g., 9,10-dihydroxyhexadecanoic acid)
The synthesis of precursors and analogues of dibrominated fatty acids, such as dihydroxy fatty acids, has been successfully demonstrated through in vitro enzymatic systems. A notable example is the production of 9,10-dihydroxyhexadecanoic acid using genetically engineered Escherichia coli. nih.govresearchgate.net This biotechnological approach utilizes a multi-enzyme system to achieve specific hydroxylation of a fatty acid backbone. nih.gov
The process involves three key enzymes sourced from different organisms:
Fatty Acid Desaturase (FAD) from Saccharomyces cerevisiae
Epoxygenase (EPOX) from Stokasia laevis
Epoxide Hydrolase (EH) from Caenorhabditis elegans researchgate.net
In this system, the fatty acid desaturase first introduces a double bond into the saturated fatty acid chain. researchgate.netresearchgate.net The epoxygenase then converts this double bond into an epoxide, which is subsequently hydrolyzed by the epoxide hydrolase to form the final dihydroxy product. researchgate.net The successful formation of 9,10-dihydroxyhexadecanoic acid was achieved by incubating the cell lysates of recombinant E. coli containing these three enzymes with 9-hexadecenoic acid. nih.govresearchgate.net This enzymatic cascade provides a controlled and specific method for producing dihydroxylated fatty acids, which are valuable in the chemical, food, and cosmetic industries. nih.govresearchgate.net
Enzyme-Mediated Functionalization of Fatty Acids
Enzymes play a crucial role in the specific functionalization of fatty acids, offering high selectivity and efficiency. The in vitro synthesis of 9,10-dihydroxyhexadecanoic acid is a prime example of such enzyme-mediated transformations. nih.govresearchgate.net By combining the activities of desaturases, epoxygenases, and epoxide hydrolases, specific hydroxyl groups can be introduced at the 9 and 10 positions of a fatty acid chain. researchgate.netresearchgate.net
This biocatalytic approach highlights the potential of using enzymes to create novel fatty acid derivatives with desired functionalities. The functionalization is not limited to hydroxylation. Other enzymes, such as acyl-CoA thioesterases (ACOTs), are involved in the hydrolysis of fatty acyl-CoAs to free fatty acids and Coenzyme A, thereby regulating fatty acid metabolism and trafficking within cells. nih.gov The specificity of enzymes like lipases is also influenced by the structure of the carboxylic acid, which can affect the enzyme's active center and catalytic activity. nih.gov These enzymatic tools open avenues for developing sustainable processes for the synthesis of specialized fatty acid-based molecules. nih.gov
Chemical Reactivity and Derivatization
Reactions Leading to Unsaturated Fatty Acid Formation (e.g., Dehydrobromination)
This compound serves as a key precursor for the synthesis of unsaturated fatty acids through dehydrobromination. This chemical reaction involves the elimination of hydrogen bromide (HBr) from the molecule, resulting in the formation of a carbon-carbon double bond. For instance, 9(10)‐Bromo‐cis‐9‐octadecenoic acid has been successfully prepared through the dehydrobromination of threo-9,10-dibromostearic acid using bases. kisti.re.kr This process provides a method for introducing unsaturation at specific locations within the fatty acid chain, leading to the formation of valuable monounsaturated fatty acids.
Esterification and Formation of Fatty Ester Derivatives
The carboxylic acid group of this compound can undergo esterification to form various fatty ester derivatives. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This equilibrium reaction produces an ester and water. masterorganicchemistry.com
A well-documented derivative is methyl 9,10-dibromooctadecanoate, also known as methyl 9,10-dibromostearate. nist.govchemeo.com This compound is formed by esterifying this compound with methanol. The formation of such esters modifies the physical and chemical properties of the fatty acid, making them suitable for various applications, including their use as surfactants and in the preparation of specialized lubricants and coatings.
Role as an Intermediate in Organic Synthesis
Due to its reactive bromine atoms and the carboxylic acid functional group, this compound is a versatile intermediate in organic synthesis. As previously discussed, it can be readily converted into unsaturated fatty acids via dehydrobromination or into fatty esters through esterification. kisti.re.krnist.gov These transformations allow for the production of a range of derivatives with tailored properties. Its ability to serve as a starting material for creating both unsaturated and esterified products underscores its importance as a building block in the synthesis of more complex, high-value molecules for the chemical industry. nih.gov
Advanced Analytical and Spectroscopic Characterization of 9,10 Dibromooctadecanoic Acid
Chromatographic Methodologies for Identification and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of 9,10-Dibromooctadecanoic acid from various matrices. These methods are often coupled with mass spectrometry for enhanced sensitivity and structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Brominated Fatty Acids
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of brominated fatty acids like this compound. nih.gov Due to the low volatility of fatty acids, a derivatization step is typically required before GC analysis. The most common derivatization method is the conversion of the fatty acid to its corresponding fatty acid methyl ester (FAME). nih.govresearchgate.net This process increases the volatility of the analyte, making it suitable for gas chromatography.
The analysis is performed using a gas chromatograph equipped with a capillary column, often with a polar stationary phase to achieve good separation of different fatty acid esters. f1000research.com The mass spectrometer, coupled to the GC, ionizes the eluted compounds, and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern for each compound.
For brominated fatty acids, both electron ionization (EI) and negative ion chemical ionization (NICI) can be used. nih.govresearchgate.net While NICI-MS offers higher sensitivity for detecting brominated compounds, EI-MS is often preferred for quantification because it produces more selective fragment ions in the higher mass range. nih.govresearchgate.net Selected ion monitoring (SIM) mode can be employed to enhance the selectivity and sensitivity of the analysis by monitoring specific ions characteristic of the target analyte. researchgate.net
UltraPerformance Convergence Chromatography-Mass Spectrometry (UPC²/MS) in Lipid Analysis
UltraPerformance Convergence Chromatography (UPC²), a modern form of supercritical fluid chromatography (SFC), coupled with mass spectrometry, has emerged as a powerful tool for lipid analysis. nih.govnih.gov This technique utilizes compressed carbon dioxide as the primary mobile phase, offering a "green" alternative to traditional liquid chromatography by reducing the use of organic solvents. labrulez.com UPC²/MS is particularly advantageous for the analysis of a broad spectrum of lipids, from non-polar to polar, often without the need for derivatization. gimitec.comwaters.com
This methodology allows for the separation of lipid classes and, with the use of orthogonal column chemistries, can also separate species within the same class based on the hydrophobicity of their acyl chains. nih.govnih.gov The direct injection of organic extracts is possible, which simplifies sample preparation and saves time. gimitec.com For the analysis of brominated compounds like those found in brominated vegetable oil (BVO), which includes this compound as a component of triacylglycerols, UPC²/MS provides a rapid and simple method for direct analysis without derivatization. lcms.czwaters.comwaters.comwaters.com The short chromatographic run times, often under 10 minutes, make it a high-throughput technique. lcms.czwaters.com
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural characterization of this compound, providing information on the connectivity of atoms, stereochemistry, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of molecules. Both ¹H and ¹³C NMR are crucial for the analysis of this compound. The chemical shifts in the ¹³C NMR spectrum can confirm the positions of the bromine atoms along the fatty acid chain. The presence of bromine atoms causes a downfield shift for the carbons they are attached to and also influences the chemical shifts of neighboring carbons. researchgate.net
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, further confirming the structure. nih.govnih.gov These methods are vital for assigning all the signals in the ¹H and ¹³C NMR spectra. ruc.dk For complex molecules, NMR is also a key tool for determining the relative stereochemistry of chiral centers. elsevierpure.com In the case of this compound, which has two chiral centers at C9 and C10, NMR can be used to distinguish between the erythro and threo diastereomers.
Table 1: Illustrative NMR Data for Brominated Alkanes This table provides representative chemical shift values for protons and carbons near a bromine atom, which can be indicative for the analysis of this compound.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | -CH₂-Br | 3.40 |
| ¹³C | -CH-Br | 50-70 |
Note: Actual chemical shifts for this compound may vary based on the solvent and specific stereoisomer.
Mass Spectrometry Fragmentation Patterns of Brominated Fatty Acids
Mass spectrometry (MS) is a key technique for identifying this compound, particularly when used in conjunction with gas chromatography. nih.gov The fragmentation pattern of the methyl ester of this compound (methyl 9,10-dibromostearate) under electron ionization (EI) provides a molecular fingerprint that aids in its identification. nist.gov
The mass spectrum of a brominated compound is characterized by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br have a natural abundance of approximately 50.7% and 49.3%, respectively), resulting in pairs of peaks (M and M+2) for bromine-containing fragments that are of nearly equal intensity. openstax.org
Key fragmentation pathways for fatty acid methyl esters include cleavage at the C-C bonds. For unsaturated FAMEs, significant fragment ions are often observed at [M-32]⁺ (loss of methanol) and [M-74]⁺. nih.gov In the case of brominated fatty acid methyl esters, specific fragment ions resulting from cleavage at the C-C bond between the two bromine-bearing carbons are diagnostic for determining the position of bromination. The analysis of these characteristic fragment ions is crucial for distinguishing between different positional isomers of dibrominated fatty acids. nih.govresearchgate.net
Table 2: Key Mass Spectrometry Data for Methyl 9,10-dibromooctadecanoate
| Property | Value |
| Molecular Formula | C₁₉H₃₆Br₂O₂ |
| Molecular Weight | 456.3 g/mol |
| Characteristic Ions (EI-MS) | The spectrum will show a molecular ion peak cluster around m/z 456, with the characteristic isotopic pattern of two bromine atoms. Diagnostic fragment ions will arise from cleavage around the C9-C10 bond. |
Biological and Biochemical Significance of 9,10 Dibromooctadecanoic Acid
Interplay with Lipid Metabolism and Cellular Pathways
The introduction of bromine atoms into the fatty acid chain can significantly alter its chemical properties and, consequently, its biological activity. This alteration may influence how the molecule interacts with enzymes and participates in metabolic processes.
While direct studies on 9,10-dibromooctadecanoic acid as an enzyme inhibitor are scarce, the broader class of brominated fatty acids has been investigated in the context of lipid metabolism. The metabolism of fatty acids is a critical source of energy for cells, particularly in the liver and muscle, through a process called beta-oxidation. youtube.com The enzymes involved in this pathway are potential targets for modulation by fatty acid analogs.
Research on other fatty acid derivatives suggests that modifications to the fatty acid structure can lead to enzyme inhibition. For instance, the presence of bulky bromine atoms could sterically hinder the binding of the fatty acid to the active site of enzymes involved in its metabolism or transport. However, specific inhibitory constants and mechanisms for this compound have not been documented in the available literature.
The metabolic fate of brominated fatty acids has been a subject of toxicological studies. Research on rats fed diets containing dibromostearate (DBS) showed that these compounds are metabolized, leading to the identification of shorter-chain brominated fatty acid metabolites (C-16 and C-14). nih.gov This suggests that this compound can undergo processes of chain shortening within biological systems.
These studies also revealed that brominated fatty acids can accumulate in various tissues. In the case of dibromostearate, the highest concentrations were found in the lipids of the heart. nih.gov The accumulation of these compounds was associated with an increase in the lipid content of both the heart and liver. nih.gov The turnover of these molecules and their complete clearance from the body are not well-defined. The presence of bromine atoms may alter the rate and pathways of degradation compared to their non-brominated counterparts.
Molecular Interactions with Biomolecules and Structures
The physical properties of this compound, such as its size, shape, and polarity, will dictate its interactions with other biological molecules, including proteins and lipids within cell membranes.
There is a lack of specific binding studies of this compound with membrane proteins like the KcsA potassium channel. However, the interaction of lipids with membrane proteins is a well-established field of study. Lipids can modulate the structure and function of membrane proteins through both specific and non-specific interactions. nih.gov
The incorporation of fatty acids into the lipid bilayer can alter the physical properties of the membrane, which in turn can affect the function of embedded proteins. nih.gov Given that this compound is a modified fatty acid, it could potentially integrate into cell membranes and influence the function of nearby proteins. The bulky bromine atoms might alter membrane fluidity or thickness in their local environment, thereby indirectly affecting protein conformation and activity.
The role of this compound in cellular signaling is not currently established. Fatty acids and their derivatives are known to act as signaling molecules in various pathways. However, there is no direct evidence to suggest that this compound participates in specific signaling cascades.
Research into the broader category of brominated flame retardants has shown that these compounds can disrupt lipid metabolism and are associated with an increased risk of hyperlipidemia. nih.gov While chemically distinct, this highlights that organobromine compounds can interfere with metabolic and signaling pathways. Whether this compound has similar effects remains to be investigated.
Advanced Applications and Environmental Considerations
Integration in Nanomaterials for Catalytic Applications
The functionalization of nanomaterials with organic molecules is a key strategy for creating stable and highly effective catalysts. 9,10-Dibromooctadecanoic acid has proven to be a valuable capping agent in the synthesis of advanced nanocatalysts.
Researchers have successfully developed a facile and rapid method to synthesize core-shell nanostructures of silver and silver(I) oxide encapsulated with this compound (designated as ACSN). sci-hub.ruchembk.com In this process, the fatty acid acts as a coating or capping agent, which is crucial for enhancing the stability and shelf life of the nanoparticles. sci-hub.ru The synthesis involves a soft chemical route using a controlled amount of a hydrogen peroxide-hydrogen bromide (H₂O₂-HBr) system. sci-hub.ru
The resulting structure consists of a silver (Ag) core with a silver(I) oxide (Ag₂O) shell, all encapsulated by a layer of this compound. sci-hub.ru This core-shell arrangement, confirmed by UV-visible spectroscopy and electron microscopy, is critical to the material's enhanced catalytic functions. sci-hub.ru The fatty acid coating not only prevents agglomeration but also influences the electronic properties of the nanoparticle surface, which is beneficial for catalytic processes.
The this compound-encapsulated Ag@Ag₂O nanocatalysts (ACSN) have demonstrated superior, multifunctional catalytic activity in the degradation of various water toxins. sci-hub.ru These materials are effective in the reductive degradation of both organic dyes and the detoxification of heavy metals, positioning them as efficient and cost-effective tools for purifying wastewater. sci-hub.ru
The catalytic performance of ACSN has been tested against several common water pollutants. Research shows a high percentage of degradation for these toxins within a very short timeframe, highlighting the catalyst's efficiency. The core-shell morphology is credited with this superior activity. sci-hub.ru For instance, in the degradation of methylene (B1212753) blue (MB), a cationic dye, the reaction is often completed within 10 minutes. sci-hub.ru Similar high efficiency has been observed for the degradation of anionic dyes like methyl orange (MO) and the reduction of toxic heavy metals such as hexavalent chromium (Cr(VI)). sci-hub.ru The degradation kinetics often follow a pseudo-first-order model, with the saturated fatty acid chain contributing to a higher degradation percentage compared to unsaturated derivatives. sci-hub.runih.gov
Table 1: Catalytic Degradation of Water Pollutants using this compound-Encapsulated Nanocatalyst (ACSN)
| Pollutant | Pollutant Type | Degradation Efficiency | Time (minutes) |
| Methylene Blue (MB) | Cationic Dye | >90% | < 10 |
| Methyl Orange (MO) | Anionic Dye | High | < 10 |
| Hexavalent Chromium (Cr(VI)) | Heavy Metal | High | < 10 |
This table is interactive. You can sort and filter the data.
Role in Formulation Science: Chemical Principles for Emulsion Stabilization
While not its most common application, the molecular structure of this compound suggests a potential role as a specialty surfactant or co-emulsifier in formulation science, governed by fundamental chemical principles. nih.govmdpi.com
An emulsion is a mixture of two immiscible liquids, like oil and water, stabilized by a third component, an emulsifier. The ability of a molecule to stabilize an emulsion is determined by its amphiphilic nature—possessing both a hydrophilic (water-loving) and a lipophilic (oil-loving) part. nih.gov this compound fits this profile perfectly. nih.gov Its long C₁₈ hydrocarbon chain is highly lipophilic, readily interacting with oil phases, while the carboxylic acid head group (-COOH) is hydrophilic, preferring the water phase. alfa-chemistry.com
The stability and type of emulsion (oil-in-water or water-in-oil) are often predicted by the Hydrophilic-Lipophilic Balance (HLB) system. alfa-chemistry.comweebly.com The HLB value is an indicator of the size and strength of the hydrophilic and lipophilic moieties of a surfactant. While specific experimentally determined HLB values for this compound are not widely reported, fatty acids and their derivatives are a major class of emulsifiers. weebly.comscribd.com The presence of the two large, electronegative bromine atoms in the middle of the hydrocarbon chain would significantly influence its solubility and interfacial behavior. These bulky groups could disrupt the orderly packing of the alkyl chains at the oil-water interface, potentially altering the curvature of the interfacial film and affecting emulsion stability. pageplace.de This unique structure could allow it to function as a stabilizer in specific formulations where traditional surfactants may not be effective. sci-hub.ru
Environmental Fate and Degradation Mechanisms of Halogenated Fatty Acids
The release of halogenated organic compounds into the environment is a significant concern due to their potential for persistence and toxicity. nih.govcpcb.nic.in Halogenated fatty acids like this compound can enter ecosystems through various pathways and undergo several degradation processes.
The primary mechanism for the breakdown of such compounds is often dehalogenation, the cleavage of the carbon-halogen bond. nih.gov This can occur through different routes:
Reductive Dehalogenation: This process is common under anaerobic (oxygen-deficient) conditions, where the halogen atom is replaced by a hydrogen atom. This is often a crucial first step, as polyhalogenated compounds are more readily dehalogenated under these conditions. acs.org
Hydrolytic Dehalogenation: In this pathway, the halogen atom is replaced by a hydroxyl (-OH) group from water. Some microorganisms have evolved dehalogenase enzymes that can catalyze this reaction aerobically. nih.gov For example, the marine yeast Yarrowia lipolytica has been shown to degrade bromoalkanes via an initial hydrolytic dehalogenation step, producing an alcohol that is then further metabolized. nih.gov
The environmental persistence of halogenated fatty acids is variable. While some can be degraded by microbial consortia found in soil and sediment, their resistance to degradation can lead to accumulation in the environment and bioaccumulation in the fatty tissues of living organisms. nih.govepa.govdiva-portal.org
Emerging Research Frontiers and Future Perspectives
Development of Novel Derivatization and Functionalization Strategies
The presence of bromine atoms in the structure of 9,10-dibromooctadecanoic acid imparts unique reactivity, making it a versatile platform for creating new molecules. ontosight.ai Scientists are actively developing new methods to modify and functionalize this compound to create derivatives with tailored properties. These strategies often focus on reactions at the carbon-bromine bonds or the carboxylic acid group.
One area of exploration is the synthesis of esters. mdpi.comresearchgate.net For example, methyl esters of brominated fatty acids have been synthesized for analytical purposes, such as their detection in beverages. researchgate.net The reaction of this compound with diazomethane (B1218177) produces its methyl ester, a compound that has been utilized in metabolic studies. acs.org The development of efficient catalysts is a key challenge in these derivatization reactions. aocs.org
Furthermore, this compound has been used to create functionalized nanostructures. In one study, it was used to coat silver-silver oxide core-shell nanoparticles (ACSN). researchgate.netrsc.org This coating not only enhanced the stability and shelf-life of the nanoparticles but also contributed to their catalytic activity. researchgate.netrsc.org Such functionalization strategies open up possibilities for its use in advanced materials and environmental applications. researchgate.netrsc.orgbohrium.comacs.orgacs.org
In-depth Mechanistic Investigations of Biological Activities
The biological activities of brominated fatty acids, including this compound, are a growing area of research. Halogenated fatty acids have been shown to possess antibacterial and antifungal properties. ontosight.aiscispace.com Specifically, brominated fatty acids isolated from marine sponges have demonstrated antibacterial activity against various pathogens. rasayanjournal.co.in The presence and position of the bromine atoms are thought to be crucial for their biological effects. scispace.com
Research suggests that brominated fatty acids can disrupt the plasma membranes of bacteria. scispace.com Some brominated carboxylic acids have also been found to stimulate the secretion of adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown. nih.gov
To better understand these biological activities, researchers are investigating the interactions of brominated fatty acids with proteins. For instance, fluorescence quenching studies using 9,10-dibromostearic acid have been employed to investigate its binding to potassium channels, providing insights into how these molecules interact with cell membranes and ion channels. acs.org
Computational Chemistry Approaches for Predicting Reactivity and Interactions
Computational chemistry is becoming an invaluable tool for understanding the behavior of molecules like this compound at a molecular level. These methods allow scientists to predict the reactivity of the compound and its interactions with biological targets, which can guide experimental work.
Molecular modeling can be used to predict how fatty acids, including their brominated derivatives, bind to proteins. plos.orgnih.gov For example, simulations have revealed that the carboxyl head group of fatty acids can form hydrogen bonds with specific amino acid residues in proteins like myoglobin. plos.org The hydrophobic tail of the fatty acid is often stabilized by surrounding hydrophobic residues. plos.org
Docking simulations and molecular dynamics can help identify potential binding sites and predict the strength of these interactions. nih.govsapub.org These computational approaches can also shed light on the conformational changes that occur upon binding. plos.org For instance, studies have shown that polyunsaturated fatty acids exhibit greater conformational mobility compared to their saturated counterparts, which may explain their specific effects on channel proteins. plos.org Such computational insights are crucial for designing new derivatives with enhanced biological activity.
Sustainable Synthesis and Application Development
The development of green and sustainable methods for the synthesis and application of this compound and its derivatives is a key focus of current research. rsc.orgacs.orgfrontiersin.org This aligns with the broader goals of green chemistry to minimize waste and use renewable resources. rsc.orgnih.gov
One approach to sustainable synthesis is the use of biocatalysts, such as enzymes. europa.eubeilstein-journals.orgmdpi.com Lipases, for example, can be used to produce fatty acid esters under mild conditions. mdpi.commdpi.com Researchers are also exploring the use of whole-cell biocatalysts for the production of modified fatty acids. researchgate.netsciepublish.comresearchgate.net These biological systems can offer high selectivity and reduce the need for harsh chemical reagents. europa.eu
In terms of applications, there is growing interest in using this compound in environmentally friendly technologies. For example, its use in encapsulating nanocatalysts for water purification demonstrates a promising application in environmental remediation. researchgate.netrsc.org The development of such applications is driven by the need for efficient and cost-effective solutions to environmental challenges. researchgate.netrsc.orgtandfonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
